molecular formula C20H27N3O6 B1666595 Adamotyl ara-C CAS No. 23113-01-1

Adamotyl ara-C

Cat. No. B1666595
CAS RN: 23113-01-1
M. Wt: 405.4 g/mol
InChI Key: NMANUXYHRYVLDW-UITAOGKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adamantoylcytarabine is abioactive chemical.

Scientific Research Applications

1. Antineoplastic Agent and Acute Leukemia Treatment

Adamotyl ara-C, also known as cytosine arabinoside (ara-C), is a significant nucleoside analog used in treating acute leukemia and other hematopoietic malignancies. Its effectiveness hinges on its conversion into ara-CTP, which interferes with DNA polymerases and is incorporated into elongating DNA strands, leading to DNA fragmentation and cell death via apoptosis (Grant, 1998).

2. Relationship with DNA Damage and Cell Lethality

The cytotoxicity of ara-C in leukemic cells is closely linked to its incorporation into DNA. This incorporation acts as a chain terminator and is directly related to the inhibition of DNA synthesis. The cellular lethality of ara-C is most predictive when considering its incorporation into DNA (Kufe, Spriggs, Egan, & Munroe, 1984).

3. Interaction with Topoisomerase I

Ara-C has been found to enhance topoisomerase I cleavage complexes, particularly when incorporated next to a topoisomerase cleavage site in DNA. This interaction suggests a potential mechanism for ara-C cytotoxicity, involving both inhibition of DNA religation and trapping of topoisomerase cleavage complexes in leukemia cells (Pourquier et al., 2000).

4. Mechanism of DNA Replication Inhibition

Research on the structural impact of ara-C on DNA reveals that its incorporation into DNA affects the DNA double helix's alignment, hampering the religation process in DNA replication. This misalignment is significant in understanding ara-C's role in inhibiting DNA replication and its antileukemic effects (Chrencik et al., 2003).

5. Radiosensitivity and DNA Repair Inhibition

Ara-C also plays a role in radiosensitivity, particularly in lymphocytes exposed to gamma-rays and fast neutrons. Its use enhances the frequency of chromosomal aberrations, suggesting its impact on DNA repair processes. The differential response to ara-C after irradiation with gamma-rays and neutrons provides insights into its mechanism of action in DNA repair inhibition (Fábry & Coton, 1985).

6. Gene Therapy and Chemotherapy Sensitization

In gene therapy research, ara-C has been shown to sensitize glioma cells to cytotoxic effects when combined with deoxycytidine kinase gene transduction. This indicates potential strategies for enhancing ara-C's effectiveness in treating solid tumors through chemosensitization (Manome et al., 1996).

properties

CAS RN

23113-01-1

Product Name

Adamotyl ara-C

Molecular Formula

C20H27N3O6

Molecular Weight

405.4 g/mol

IUPAC Name

[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl adamantane-1-carboxylate

InChI

InChI=1S/C20H27N3O6/c21-14-1-2-23(19(27)22-14)17-16(25)15(24)13(29-17)9-28-18(26)20-6-10-3-11(7-20)5-12(4-10)8-20/h1-2,10-13,15-17,24-25H,3-9H2,(H2,21,22,27)

InChI Key

NMANUXYHRYVLDW-UITAOGKOSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)OC[C@@H]4[C@H]([C@@H]([C@@H](O4)N5C=CC(=NC5=O)N)O)O

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)O)O

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

adamantoylcytarabine
adamantoylcytarabine monohydrochloride

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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